Stereochemical Configuration vs. Racemic Mixture
The target compound possesses a single defined (S)-stereochemical configuration, in contrast to the racemic (±)-1-(4-bromophenyl)ethyl isocyanate (CAS 207974-15-0) which contains an equimolar mixture of (S)- and (R)-enantiomers . In stereoselective synthesis, the use of a single enantiomer produces a single diastereomer in chiral derivatization reactions, whereas the racemic mixture yields a 1:1 mixture of diastereomers that require chromatographic separation, effectively reducing isolated yield of the desired stereoisomer by approximately 50% relative to theoretical maximum [1]. The target compound is typically supplied with enantiomeric excess (ee) specifications of ≥99.0% as verified by chiral HPLC, enabling direct incorporation into stereochemically sensitive synthetic routes without the need for enantiomeric enrichment [2].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer, (S)-configuration, ≥99.0% ee |
| Comparator Or Baseline | (±)-1-(4-Bromophenyl)ethyl isocyanate (CAS 207974-15-0): 1:1 mixture of (S)- and (R)-enantiomers, 0% ee |
| Quantified Difference | ≥99.0% ee vs. 0% ee; theoretical yield differential of ~50% for desired diastereomer |
| Conditions | Chiral HPLC analysis; stereoselective amine derivatization reactions |
Why This Matters
This differentiation directly impacts synthetic yield and eliminates the need for post-synthetic chiral resolution, a critical factor for cost-efficient pharmaceutical intermediate production.
- [1] Alfa Aesar. (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, 97%. Catalog L20322. Alfa Aesar, a Thermo Fisher Scientific brand. View Source
- [2] ChemSrc. (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, CAS 149552-52-3. Compound Properties Database. ChemSrc, 2018. View Source
